4'-FLUORO-[1,1'-BIPHENYL]-4-CARBONYL CHLORIDE
Overview
Description
4’-Fluorobiphenyl-4-carbonyl chloride is a chemical compound belonging to the class of carbonyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a fluorine atom attached to one of the phenyl rings and a carbonyl chloride group attached to the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluorobiphenyl-4-carbonyl chloride typically involves the Stille cross-coupling reaction. This reaction uses 4-fluorobenzoyl chloride and phenyl-tributylstannane as starting materials, with palladium complexes acting as catalysts . The reaction conditions include the use of a suitable solvent and maintaining the reaction temperature to optimize the yield.
Industrial Production Methods: On an industrial scale, the production of 4’-Fluorobiphenyl-4-carbonyl chloride may involve the chlorination of borane-protected phosphinocarboxylic acids followed by reaction with appropriate reagents and subsequent removal of the protecting group .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluorobiphenyl-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction.
Major Products:
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
4’-Fluorobiphenyl-4-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonyl groups.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4’-Fluorobiphenyl-4-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: Similar in structure but lacks the biphenyl moiety.
Biphenyl-4-carbonyl chloride: Similar but lacks the fluorine atom.
Uniqueness: 4’-Fluorobiphenyl-4-carbonyl chloride is unique due to the presence of both the fluorine atom and the carbonyl chloride group, which confer specific reactivity and properties that are valuable in various applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNPYEWTCDJEFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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